

Reaction of benzoic acid with ammonia to form ammonium benzoate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzoic acid ammonium salt*

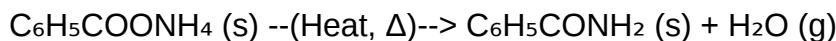
Cat. No.: *B157300*

[Get Quote](#)

An In-depth Technical Guide on the Reaction of Benzoic Acid with Ammonia to Form Ammonium Benzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary


This technical guide provides a comprehensive overview of the synthesis of ammonium benzoate from the reaction of benzoic acid and ammonia. The core of this process is a classic acid-base neutralization reaction, yielding a salt with significant applications in various industries, including pharmaceuticals and materials science. This document details the underlying reaction mechanism, thermodynamic properties, detailed experimental protocols for synthesis and characterization, and relevant spectroscopic data. The information is presented to support research, development, and quality control activities for professionals in the chemical and pharmaceutical sciences.

Reaction Fundamentals

The formation of ammonium benzoate is a straightforward acid-base reaction. Benzoic acid (C_6H_5COOH), a weak aromatic acid, reacts with ammonia (NH_3), a weak base, to form the salt ammonium benzoate ($C_6H_5COONH_4$).^{[1][2]} The reaction involves the transfer of a proton (H^+) from the carboxylic acid group of benzoic acid to the lone pair of electrons on the nitrogen atom of ammonia.^[3]

This reaction is reversible. Upon heating, ammonium benzoate can undergo dehydration (loss of a water molecule) to form benzamide ($\text{C}_6\text{H}_5\text{CONH}_2$).[\[1\]](#)[\[4\]](#)

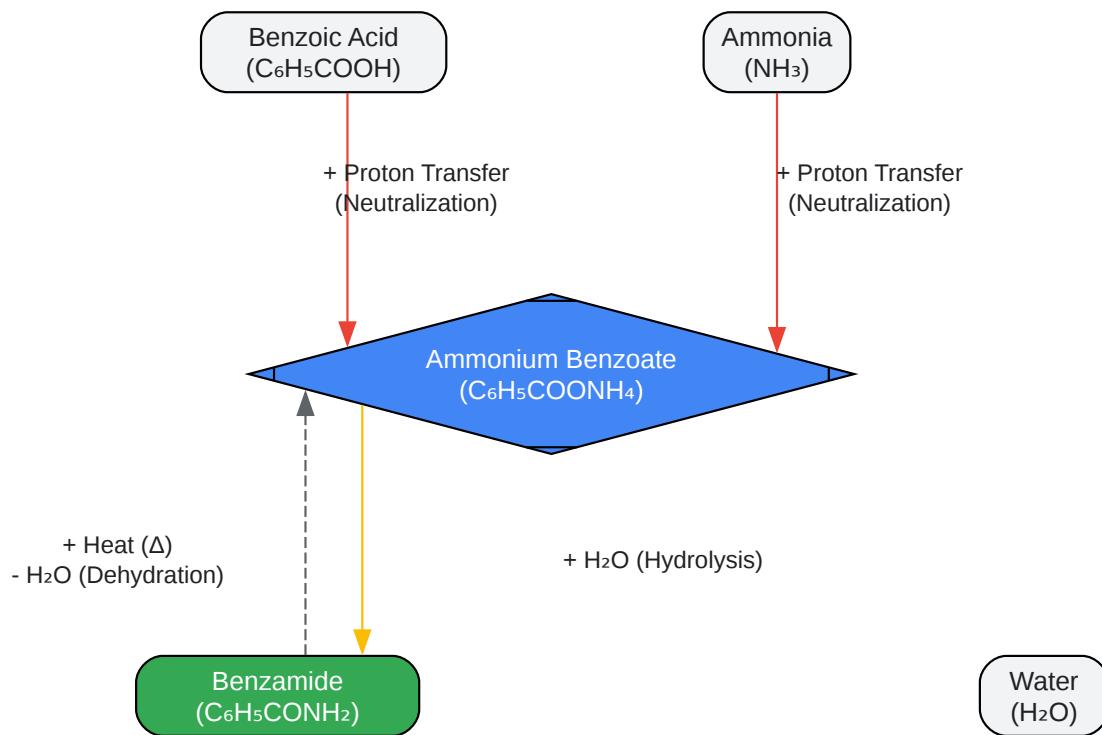
Physicochemical and Thermodynamic Properties

Ammonium benzoate is a white, crystalline solid.[\[5\]](#) Its properties are critical for handling, formulation, and application development.

Table 1: Physicochemical Properties of Ammonium Benzoate

Property	Value	Reference
Molecular Formula	$\text{C}_7\text{H}_9\text{NO}_2$	[5]
Molar Mass	139.15 g/mol	[4] [5]
Appearance	White crystalline solid/powder	[4] [5]
Density	1.26 g/cm ³	[4] [5]
Melting Point	192-198 °C (decomposes)	[5]
Solubility in Water	21.3 g/100 mL (20 °C); 83 g/100 mL (100 °C)	[4] [5]

| Solubility (Other) | Soluble in methanol, insoluble in diethyl ether |[\[4\]](#)[\[5\]](#) |


Table 2: Thermodynamic Data

Parameter	Value	Conditions	Reference
Standard Molar Enthalpy of Formation ($\Delta_fH_m^\circ$)	$-(472.65 \pm 0.62)$ kJ/mol	Solid, 298.15 K	[6]

| Low-Temperature Heat Capacities (C_p) | Measured over 80 K to 399 K | Solid | [6] |

Reaction Pathway and Logical Flow

The reaction proceeds via a simple proton transfer, characteristic of an acid-base neutralization. The subsequent thermal decomposition pathway is also a key consideration in its synthesis and storage.

[Click to download full resolution via product page](#)

Caption: Reaction pathway of benzoic acid and ammonia.

Experimental Protocols

Several methods for the synthesis of ammonium benzoate have been documented, varying in the phase of the reactants.

Protocol 1: Aqueous Phase Synthesis

This method, adapted from literature, involves the reaction in a liquid phase and is suitable for laboratory-scale synthesis.^[6]

Materials:

- Benzoic Acid (AR grade)
- Concentrated Ammonia Solution (e.g., 28-30%)
- Deionized Water
- Ethanol

Equipment:

- Glass beaker (250 mL)
- Magnetic stirrer and stir bar
- pH meter or pH indicator strips
- Buchner funnel and filter paper
- Vacuum flask
- Drying oven or desiccator

Procedure:

- Dissolution: Dissolve a molar equivalent of benzoic acid in a minimal amount of ethanol in the beaker.
- Reaction: While stirring, slowly add a slight molar excess of concentrated ammonia solution dropwise to the benzoic acid solution. The reaction is exothermic; maintain the temperature if necessary using an ice bath.

- Neutralization Check: Monitor the pH of the solution. Continue adding ammonia until the solution is neutral to slightly alkaline (pH 7.0-7.5) to ensure the complete reaction of benzoic acid.
- Crystallization: Reduce the volume of the solvent by gentle heating or under reduced pressure to induce crystallization. Alternatively, cool the solution slowly in an ice bath to precipitate the ammonium benzoate crystals.
- Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted benzoic acid.
- Drying: Dry the purified ammonium benzoate crystals in a vacuum desiccator or a drying oven at a low temperature (e.g., 50-60 °C) to avoid decomposition.[\[7\]](#)

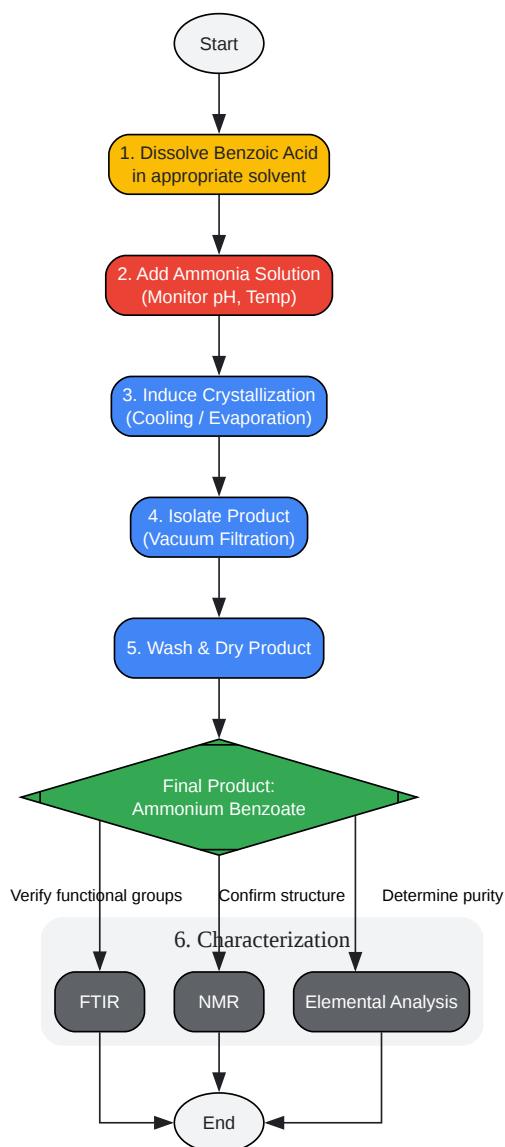
Protocol 2: Anhydrous Synthesis (Gas-Solid/Vapor Phase)

This method is adapted from patented industrial processes and is designed to produce a high-purity, anhydrous product.[\[8\]](#)[\[9\]](#)

Materials:

- Finely powdered or vaporized benzoic acid
- Anhydrous ammonia gas

Equipment:


- Reaction chamber or vessel (e.g., rotating bowl reactor)[\[8\]](#)
- Gas inlet and outlet
- System for feeding solid/vaporized reactant
- Collection system for the product

Procedure:

- **Reactor Setup:** Introduce anhydrous ammonia gas into the reaction chamber. A slight excess is often used.[9]
- **Reaction:** Introduce the substantially dry, finely powdered or vaporized benzoic acid into the chamber.[8][9]
- **Contact:** Ensure efficient contact between the two reactants. In a rotating bowl setup, centrifugal force spreads the benzoic acid powder into a thin layer, maximizing surface area for the exothermic reaction with the ammonia gas.[8]
- **Product Formation:** The reaction occurs rapidly, forming ammonium benzoate as a fine white powder almost quantitatively.[8]
- **Collection:** Collect the precipitated ammonium benzoate from the reaction chamber. The product is typically a finer powder than the initial benzoic acid reactant.[8]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the aqueous synthesis and subsequent characterization of ammonium benzoate.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and characterization.

Spectroscopic and Analytical Characterization

Confirmation of the synthesis of ammonium benzoate is achieved through standard analytical techniques.

Table 3: Spectroscopic Data for Ammonium Benzoate

Technique	Key Observations	Reference
FTIR (Infrared Spectroscopy)	Presence of characteristic peaks for the ammonium ion (N-H stretch) and the carboxylate anion (C=O asymmetric and symmetric stretches). Used to confirm the formation of the salt.	[6][10]
¹ H NMR (Proton NMR)	In D ₂ O, shows signals corresponding to the aromatic protons of the benzoate ring. Typical signals appear around δ 7.4-7.9 ppm.	[11]
¹³ C NMR (Carbon NMR)	Shows signals for the carbons of the aromatic ring and the carboxylate carbon.	[11]
Elemental Analysis	Used to confirm the empirical formula and purity of the synthesized compound. Expected values: C: 60.42%, H: 6.52%, N: 10.07%.	[6]

| X-ray Diffraction (XRD) | Can be used to characterize the crystal structure of the solid product. [6] |

Applications in Drug Development and Research

Ammonium benzoate's properties make it a valuable compound in the pharmaceutical industry.

- Preservative: It possesses antimicrobial properties, inhibiting the growth of bacteria and fungi in various formulations.[5][12]
- Buffering Agent: It can be used as a buffering agent to maintain stable pH levels, which is crucial for drug stability and effective delivery.[12]

- Excipient: In drug formulations, it can act as an excipient. Its solubility characteristics can enhance the dissolution of poorly soluble active pharmaceutical ingredients (APIs), potentially improving bioavailability.[13]
- Ammonia Scavenger: Benzoate-containing compounds are used therapeutically to manage hyperammonemia in urea cycle disorders by providing an alternative pathway for nitrogen disposal.[14]
- Analytical Reagent: It is also employed as an analytical reagent in laboratories.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. What is the action of ammonia NH3 on benzoic acid Write class 12 chemistry CBSE [vedantu.com]
- 3. brainly.in [brainly.in]
- 4. Ammonium benzoate - Wikipedia [en.wikipedia.org]
- 5. AMMONIUM BENZOATE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. prepchem.com [prepchem.com]
- 9. US1704636A - Manufacture of ammonium benzoate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Ammonium benzoate(1863-63-4) 1H NMR [m.chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. What are the advantages of using Ammonium Benzoate compared to other similar substances? - Blog [dongxinchemical.com]

- 14. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reaction of benzoic acid with ammonia to form ammonium benzoate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157300#reaction-of-benzoic-acid-with-ammonia-to-form-ammonium-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com